molecular formula C11H28O4Si2 B14378960 Di-tert-butyl trimethylsilyl hydrogen orthosilicate CAS No. 88221-39-0

Di-tert-butyl trimethylsilyl hydrogen orthosilicate

Cat. No.: B14378960
CAS No.: 88221-39-0
M. Wt: 280.51 g/mol
InChI Key: CVKRBMWTBOHEOK-UHFFFAOYSA-N
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Description

Di-tert-butyl trimethylsilyl hydrogen orthosilicate is a chemical compound that features a unique combination of tert-butyl and trimethylsilyl groups attached to an orthosilicate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl trimethylsilyl hydrogen orthosilicate typically involves the reaction of trimethylsilyl chloride with di-tert-butyl orthosilicate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Reactants: Trimethylsilyl chloride and di-tert-butyl orthosilicate are prepared and purified.

    Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere.

    Reaction Conditions: The mixture is stirred at a controlled temperature, typically around room temperature, for several hours.

    Product Isolation: The reaction mixture is then subjected to purification techniques such as distillation or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl trimethylsilyl hydrogen orthosilicate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to form orthosilicic acid and other by-products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chlorine dioxide and hydrogen peroxide.

    Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Substitution: Various substituted silanes.

    Hydrolysis: Orthosilicic acid and tert-butyl alcohol.

Scientific Research Applications

Di-tert-butyl trimethylsilyl hydrogen orthosilicate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Materials Science: Employed in the preparation of advanced materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.

    Industry: Utilized in the production of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of di-tert-butyl trimethylsilyl hydrogen orthosilicate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the orthosilicate core can participate in various chemical reactions. The tert-butyl groups enhance the compound’s stability and solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: A common reagent used in organic synthesis.

    Di-tert-butyl Orthosilicate: A precursor in the synthesis of organosilicon compounds.

    Tetrakis(trimethylsilyl)silane: Another organosilicon compound with similar properties.

Uniqueness

Di-tert-butyl trimethylsilyl hydrogen orthosilicate is unique due to its combination of tert-butyl and trimethylsilyl groups, which provide a balance of stability, reactivity, and solubility. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88221-39-0

Molecular Formula

C11H28O4Si2

Molecular Weight

280.51 g/mol

IUPAC Name

hydroxy-bis[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane

InChI

InChI=1S/C11H28O4Si2/c1-10(2,3)13-17(12,14-11(4,5)6)15-16(7,8)9/h12H,1-9H3

InChI Key

CVKRBMWTBOHEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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